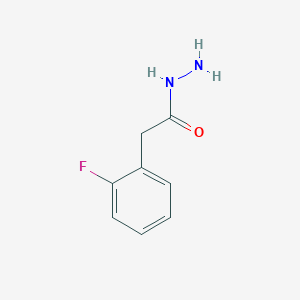

2-(2-Fluorophenyl)acetohydrazide

Beschreibung

Contextualizing Hydrazide Derivatives in Contemporary Drug Discovery and Development

Hydrazide derivatives, characterized by the -CONHNH2 functional group, are a versatile class of compounds that have garnered considerable attention in medicinal chemistry. mdpi.comresearchgate.net This is largely due to their ability to serve as crucial intermediates or "synthons" for the creation of a wide variety of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. mdpi.com These resulting molecules have demonstrated a broad spectrum of biological activities. mdpi.commdpi.com

The hydrazide functional group itself is present in a range of biologically active compounds. researchgate.net The reactivity of the azomethine group (-NHN=CH-) in hydrazones, which are derivatives of hydrazides, makes them particularly useful in the synthesis of new pharmaceutical candidates. researchgate.net The development of drugs with hydrazide or hydrazone structures is driven by the need to overcome challenges like drug resistance and the toxicity associated with some existing medications. mdpi.com

Historically, the significance of hydrazides was notably marked by the discovery of isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis. researchgate.netrjptonline.org This discovery spurred further investigation into the pharmacological potential of hydrazide-containing molecules.

The wide-ranging applications of hydrazide derivatives are a testament to their chemical versatility and biological importance. They have been investigated for a multitude of therapeutic effects, as summarized in the table below.

Table 1: Investigated Therapeutic Activities of Hydrazide Derivatives

| Therapeutic Area | Examples of Investigated Activities |

|---|---|

| Antimicrobial | Antibacterial, Antifungal, Antiviral, Antitubercular mdpi.comrjptonline.org |

| Anticancer | Cytotoxic activity against various cancer cell lines rjptonline.orgnih.gov |

| Anti-inflammatory | Reduction of inflammation researchgate.netnih.gov |

| Neurological | Anticonvulsant rjptonline.org |

| Other | Antimalarial, Antiprotozoal rjptonline.org |

The ability of hydrazides to act as bidentate ligands and their existence in keto-enol tautomeric forms contribute to their diverse chemical reactivity and biological interactions. mdpi.com This adaptability continues to make them a valuable scaffold in the ongoing search for new and effective drugs.

Strategic Significance of Fluorine Substitution in Bioactive Molecules

The incorporation of fluorine into drug candidates is a widely utilized and highly effective strategy in modern medicinal chemistry. chimia.chnih.gov The unique properties of the fluorine atom can dramatically enhance the pharmacological profile of a molecule. chimia.ch It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to its impact. wikipedia.org

The strategic placement of fluorine can influence a molecule's properties in several key ways:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. chimia.ch This increased bond strength can make the molecule more resistant to metabolic degradation by enzymes in the body, which can prolong the drug's half-life and allow for less frequent dosing. wikipedia.org

Bioavailability and Lipophilicity: The addition of fluorine often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). wikipedia.org This can improve its ability to pass through cell membranes, leading to enhanced absorption and bioavailability. chimia.ch

Potency and Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target. chimia.chresearchgate.net This can result in increased potency and efficacy. chimia.ch The small size of the fluorine atom allows it to often be substituted for a hydrogen atom without causing significant steric hindrance. nih.gov

Conformational Effects: The presence of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, which can be critical for optimal binding to a receptor or enzyme active site.

The positive impact of fluorine substitution is evident in numerous successful drugs across various therapeutic classes, including treatments for high cholesterol, depression, and bacterial infections. nih.gov The ability of fluorine to modulate multiple physicochemical properties simultaneously makes it a powerful tool for medicinal chemists in the optimization of lead compounds into effective drug candidates. researchgate.net

Overview of Key Research Trajectories and Therapeutic Potential for 2-(2-Fluorophenyl)acetohydrazide and its Analogues

The compound this compound serves as a valuable starting material for the synthesis of a diverse range of derivatives with promising therapeutic potential. Researchers have explored several key trajectories, modifying the core structure to investigate its efficacy in various disease models.

One significant area of research focuses on the anticancer properties of this compound analogues. For instance, derivatives incorporating a 1,3-thiazole moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. ijcce.ac.ir In one study, the compound N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-(2-fluorophenyl) acetamido)acetamide demonstrated notable activity against HeLa (cervical cancer) and U87 (glioblastoma) cells. ijcce.ac.ir Another research avenue has explored the reactivity of related acetohydrazide structures to create compounds with potential anticancer activity, with some showing promising results against breast and prostate cancer cell lines. nih.gov

The anti-inflammatory potential of related hydrazide structures has also been a subject of investigation. Phenylsulfonyl hydrazide derivatives, which share a similar hydrazide core, have been shown to reduce prostaglandin (B15479496) E2 (PGE2) levels, a key mediator of inflammation. nih.gov While not directly involving this compound, this research highlights the potential of the broader class of hydrazides in modulating inflammatory pathways.

Furthermore, the structural motif of a fluorophenyl group linked to an acetamide (B32628) or a related functional group has been explored for other therapeutic targets. For example, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide was identified as a potent and selective inhibitor of α-L-fucosidases, enzymes implicated in certain genetic disorders. nih.gov This suggests that the 2-fluorophenyl acetamide fragment can be a key pharmacophore for enzyme inhibition.

The table below summarizes some of the research findings on analogues of this compound and related structures.

Table 2: Selected Research on Analogues of this compound

| Compound/Derivative Class | Therapeutic Target/Activity | Key Findings |

|---|---|---|

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-(2-fluorophenyl) acetamido)acetamide | Anticancer (HeLa, U87 cell lines) | Showed notable cytotoxic activity against specific cancer cell lines. ijcce.ac.ir |

| 2-((3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yloxy)acetohydrazide derivatives | Anticancer (MCF-7, MDA-MB-231, PC-3 cell lines) | Certain derivatives exhibited promising cytotoxic activity with high selectivity for cancer cells over normal cells. nih.gov |

| N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide | α-L-fucosidase inhibition | Displayed potent and selective inhibition of α-L-fucosidases, suggesting potential for treating related genetic disorders. nih.gov |

These research trajectories underscore the versatility of the this compound scaffold. By strategically modifying its structure, scientists continue to explore its potential to yield novel therapeutic agents for a range of diseases.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDSPBIGKGHCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Fluorophenyl Acetohydrazide and Its Derivatives

General Synthetic Strategies for Acyl Hydrazides

Acyl hydrazides are a class of organic compounds characterized by the presence of a hydrazide group (-CONHNH₂). Several general methods are employed for their synthesis, primarily involving the reaction of a carboxylic acid derivative with hydrazine (B178648).

A widely used and conventional method for preparing acyl hydrazides is the hydrazinolysis of corresponding ester precursors. researchgate.net This reaction involves treating an ester with hydrazine hydrate (B1144303), typically in an alcoholic solvent such as ethanol (B145695) or methanol. inglomayor.clrsc.org The process is often carried out under reflux conditions to drive the reaction to completion. inglomayor.clrsc.org The general scheme for this reaction is the conversion of an ester (R-COOR') with hydrazine hydrate (NH₂NH₂·H₂O) to yield the acyl hydrazide (R-CONHNH₂) and an alcohol (R'-OH) as a byproduct.

The reaction is versatile and can be catalyzed by acids, such as sulfuric acid, or even green catalysts like lemon juice, which has been shown to be effective. inglomayor.cl The choice of solvent and catalyst can influence the reaction time and yield. For instance, pyridine (B92270) can be used as a catalyst in refluxing ethanol. rsc.org The progress of the reaction is typically monitored by thin-layer chromatography (TLC). inglomayor.cl Once the reaction is complete, the acyl hydrazide product can often be isolated as a solid by cooling the reaction mixture or by extraction procedures. inglomayor.cl

A variety of esters can be used as starting materials, and this method is scalable. For example, a large-scale synthesis of an acyl hydrazide was achieved with a high yield, demonstrating the industrial applicability of this method. rsc.org

Acyl hydrazides can also be synthesized directly from carboxylic acids. However, due to the lower reactivity of carboxylic acids compared to esters, an activation step is generally required. thieme-connect.com This involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an activated ester, which then readily reacts with hydrazine. researchgate.net

One common approach is the use of coupling agents to facilitate the reaction between the carboxylic acid and hydrazine. researchgate.net Another strategy involves the in situ generation of a reactive species. For example, a continuous flow process has been developed for the synthesis of acid hydrazides from carboxylic acids. osti.gov In this method, the carboxylic acid is first reacted with an activating agent, and the resulting intermediate is then immediately treated with hydrazine hydrate. osti.gov This technique offers advantages such as short reaction times and scalability. osti.gov

Furthermore, methods have been developed for the synthesis of acyl hydrazides from amides under mild, metal-free conditions. researchgate.netresearchgate.net This involves the activation of the amide, for example, by conversion to an N-Boc or N-tosyl amide, followed by reaction with hydrazine hydrate at room temperature. researchgate.netresearchgate.net This approach provides good to excellent yields and has a broad substrate scope. researchgate.netresearchgate.net

Targeted Synthesis of 2-(2-Fluorophenyl)acetohydrazide

The specific synthesis of this compound follows the general principles outlined above. A common and direct route involves the hydrazinolysis of an ester precursor, namely ethyl 2-(2-fluorophenyl)acetate.

In a typical procedure, ethyl 2-(2-fluorophenyl)acetate is refluxed with hydrazine hydrate in a suitable solvent like ethanol. The reaction progress can be monitored using TLC. Upon completion, the product, this compound, can be isolated by cooling the reaction mixture, leading to its precipitation as a solid. The solid is then collected by filtration, dried, and can be further purified by recrystallization if necessary. This method is efficient and provides the desired product in good yield.

An alternative approach involves starting from 2-(2-fluorophenyl)acetic acid. The carboxylic acid is first converted to its corresponding ester, ethyl 2-(2-fluorophenyl)acetate, through Fischer esterification. This involves reacting the acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The resulting ester is then subjected to hydrazinolysis as described above to yield this compound.

A documented synthesis involves the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with 2-(2-chlorophenyl)acetohydrazide (B1363106) in a polar aprotic solvent with a catalytic amount of concentrated HCl to produce a pyrazolo[4,3-c]cinnolin derivative. researchgate.net While this illustrates a reaction of a similar acetohydrazide, the direct synthesis of this compound itself is most commonly achieved through the hydrazinolysis of its corresponding ester.

Derivatization Strategies for Structural Diversification

The this compound molecule serves as a valuable scaffold for the synthesis of a diverse range of derivatives. The presence of the reactive hydrazide group allows for various chemical transformations, leading to the creation of new compounds with potentially interesting chemical and biological properties. researchgate.net

A primary derivatization strategy for this compound involves the synthesis of hydrazones. Hydrazones are formed through the condensation reaction between the terminal nitrogen atom of the hydrazide group and the carbonyl group of an aldehyde or a ketone. researchgate.netnih.govcitedrive.comnih.gov This reaction is typically carried out by heating the acyl hydrazide with the respective aldehyde or ketone in a solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid). nih.govresearchgate.net

The general reaction involves the nucleophilic attack of the -NH₂ group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the hydrazone C=N bond. nih.gov The resulting hydrazone derivatives incorporate the structural features of both the parent hydrazide and the carbonyl compound, allowing for significant structural diversity. researchgate.netnih.gov

This method has been widely used to synthesize a variety of hydrazone derivatives from different acyl hydrazides and a wide range of aromatic and heterocyclic aldehydes and ketones. nih.govnih.govresearchgate.netsemanticscholar.org The structures of these newly synthesized hydrazones are typically confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govresearchgate.net

Table 1: Examples of Hydrazone Synthesis from Acyl Hydrazides

| Acyl Hydrazide | Carbonyl Compound | Reaction Conditions | Resulting Hydrazone Type | Reference |

|---|---|---|---|---|

| This compound | Substituted Benzaldehydes | Reflux in ethanol with catalytic acid | N'-[(substituted-phenyl)methylidene]-2-(2-fluorophenyl)acetohydrazide | General Method nih.gov |

| Isoniazid (B1672263) | Various Aldehydes/Ketones | Heating in a suitable solvent | Isonicotinoyl hydrazones | nih.gov |

| Benzimidazole Hydrazide | Substituted Aromatic Aldehydes | Reflux in ethanol with acetic acid | Benzimidazole-bearing hydrazone-Schiff bases | researchgate.net |

| 4-Fluorobenzoic acid hydrazide | Aryl substituted aldehydes | Reaction with acetic anhydride | Aryl substituted hydrazones |

The hydrazide and hydrazone derivatives of this compound are valuable intermediates for the synthesis of various fused heterocyclic systems. The presence of multiple reactive sites in these molecules allows for intramolecular or intermolecular cyclization reactions to form stable ring structures.

For instance, hydrazones derived from this compound can undergo cyclization reactions with various reagents to yield five- or six-membered heterocyclic rings. A common example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. This can be achieved by treating the hydrazone with an excess of a dehydrating agent and cyclizing agent, such as acetic anhydride, under reflux conditions. The reaction proceeds through an initial acetylation of the hydrazone followed by cyclization to form the 2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole ring.

Another important class of heterocyclic compounds that can be synthesized from acyl hydrazides are thiazole (B1198619) derivatives. For example, 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles can be synthesized by condensing the respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone in refluxing ethanol. nih.gov

Furthermore, acyl hydrazides can be used as precursors for the synthesis of other heterocyclic systems like pyrazolone (B3327878) and oxadiazolyl acetonitrile (B52724) derivatives through reactions with reagents such as ethyl acetoacetate, ethyl benzoylacetate, and ethyl cyanoacetate. mdpi.com These reactions often involve condensation followed by an intramolecular cyclization step. mdpi.com The versatility of these cyclization reactions allows for the generation of a wide array of fused heterocyclic compounds with diverse substitution patterns, which is of great interest in the field of drug discovery and materials science.

Cyclization Reactions to Form Fused Heterocyclic Systems

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is a common motif in medicinal chemistry, and its synthesis from this compound can be achieved through several established methods. A prevalent approach involves the cyclodehydration of the hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent. For instance, the reaction of an acetohydrazide with a substituted benzoic acid in the presence of phosphorus oxychloride (POCl₃) at elevated temperatures leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov This method is advantageous due to the availability of a wide range of carboxylic acids, allowing for the introduction of diverse substituents onto the oxadiazole ring.

Another strategy for the synthesis of 1,3,4-oxadiazoles involves the reaction of the hydrazide with carbon disulfide (CS₂) in a basic medium, typically an alcoholic solution of potassium hydroxide. This reaction proceeds through the formation of a dithiocarbazate intermediate, which upon heating undergoes cyclization to yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. The thiol group can be further functionalized, providing a handle for the introduction of additional molecular complexity.

A multi-step synthesis can also be employed, starting from a substituted benzohydrazide. This involves the initial formation of a 1,3,4-oxadiazole-2-thiol, followed by electrophilic substitution at the sulfur atom to introduce an acetohydrazide moiety. This approach allows for the construction of more complex oxadiazole derivatives.

A general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives is presented in the table below:

| Reactants | Reagent | Conditions | Product | Yield (%) |

| Hydrazide (1 mmol), Caffeic acid/Ferulic acid (1 mmol) | POCl₃ (1 mL) | Reflux, 100°C, 2-3 h | 2,5-disubstituted-1,3,4-oxadiazole | 50-68 |

Table 1: General procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives. nih.gov

Triazole Ring Formation

The synthesis of 1,2,4-triazole (B32235) rings from this compound can be accomplished through various synthetic routes. A common method involves the reaction of the acetohydrazide with a substituted phenyl isothiocyanate. The resulting thiosemicarbazide (B42300) intermediate can then be cyclized under basic conditions to afford the corresponding 1,2,4-triazole-3-thiol. scispace.com

The Pellizzari reaction offers another pathway to 1,2,4-triazoles, involving the condensation of an amide with an acylhydrazide. researchgate.net This reaction is typically carried out at high temperatures. Similarly, the Einhorn–Brunner reaction provides a route to 1,2,4-triazoles through the condensation of a hydrazine with diacylamines in the presence of a weak acid. researchgate.net

Microwave-assisted synthesis has emerged as an efficient method for the preparation of 1,2,4-triazole derivatives. For example, the reaction of trifluoromethyl arylacetimidohydrazides with carbon disulfide under microwave irradiation leads to the formation of triazole-5(4H)-thione scaffolds in excellent yields and reduced reaction times. mdpi.com

A general synthetic pathway to 4,5-disubstituted-1,2,4-triazole-3-thiols is outlined in the table below:

| Reactant 1 | Reactant 2 | Reagents | Conditions | Product |

| Acetohydrazide | Phenyl isothiocyanate | Ethanol | Reflux | 1-Aroyl-4-phenyl-thiosemicarbazide |

| 1-Aroyl-4-phenyl-thiosemicarbazide | - | 2N NaOH | Reflux | 4,5-disubstituted-1,2,4-triazole-3-thiol |

Table 2: General synthetic pathway for 1,2,4-triazole-3-thiols. scispace.com

Pyridazinone Ring Formation

The synthesis of pyridazinone rings typically involves the reaction of a γ-ketoacid or a related derivative with hydrazine hydrate. While the direct synthesis of a pyridazinone ring from this compound is less common, the acetohydrazide moiety can be incorporated into a pre-formed pyridazinone scaffold.

For instance, 6-substituted-3(2H)-pyridazinone-2-yl acetohydrazide derivatives can be synthesized by the condensation of ethyl 6-substituted-3(2H)-pyridazinone-2-ylacetate with hydrazine hydrate. fabad.org.tr The initial pyridazinone ring is formed by the reaction of a β-aroylpropionic acid with hydrazine hydrate. researchgate.net This multi-step approach allows for the introduction of the this compound functionality at a later stage of the synthesis.

A representative synthetic scheme for the preparation of 6-substituted-3(2H)-pyridazinone-2-yl acetohydrazide derivatives is as follows:

| Reactant 1 | Reactant 2 | Reagents | Conditions | Product |

| β-Aroylpropionic acid | Hydrazine hydrate | - | Cyclization | 6-Aryl-3(2H)-pyridazinone |

| 6-Aryl-3(2H)-pyridazinone | Ethyl bromoacetate | K₂CO₃ | Acetone | Ethyl 6-aryl-3(2H)-pyridazinone-2-ylacetate |

| Ethyl 6-aryl-3(2H)-pyridazinone-2-ylacetate | Hydrazine hydrate (99%) | - | Condensation | 6-Aryl-3(2H)-pyridazinone-2-yl acetohydrazide |

Table 3: Synthetic scheme for 6-substituted-3(2H)-pyridazinone-2-yl acetohydrazide derivatives. fabad.org.trresearchgate.net

Hybrid Molecule Construction Strategies

The concept of molecular hybridization involves the covalent linking of two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. This compound and its derivatives are attractive scaffolds for the construction of such hybrid molecules.

One strategy involves using the triazole ring as a linker. For example, a 1,2,3-triazole ring can be formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, connecting the 2-(2-fluorophenyl)acetyl moiety to another bioactive molecule. This "click chemistry" approach is highly efficient and versatile, allowing for the creation of a diverse library of hybrid compounds. nih.gov

Another approach is to synthesize hydrazone derivatives. The reaction of this compound with various aldehydes or ketones yields N'-substituted acetohydrazides, which are themselves a class of hybrid molecules combining the features of the starting hydrazide and the carbonyl compound. nih.gov These hydrazones can exhibit a range of biological activities.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often varied include temperature, solvent, catalyst, and reaction time.

For instance, in the synthesis of N′-(4-fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, a derivative of the title compound, the reaction is carried out by refluxing an equimolar mixture of the corresponding hydrazide and aldehyde in ethanol with a few drops of an acid catalyst. researchgate.net The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents may be preferred for other types of reactions.

The synthesis of 2-F-alkylethylamines, which involves the reduction of azides, highlights the importance of the reaction medium. The use of phase-transfer catalysis and water as a dispersing medium can simplify the synthesis and improve yields. researchgate.net Similarly, in the automated synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose, the optimization of the base hydrolysis step, including temperature control, leads to a high and reproducible radiochemical yield. researchgate.net These examples underscore the general principles of reaction optimization that are applicable to the synthesis of derivatives of this compound.

Role as a Key Synthetic Intermediate for Complex Bioactive Scaffolds

This compound is a valuable synthetic intermediate for the construction of more complex molecules with a wide range of biological activities. The heterocyclic derivatives discussed previously, such as oxadiazoles, triazoles, and pyridazinones, are themselves important pharmacophores found in numerous bioactive compounds.

For example, certain 1,2,4-oxadiazole-based derivatives have been synthesized and evaluated as multitarget agents for Alzheimer's disease, showing potent inhibitory activity against acetylcholinesterase. rsc.org The synthesis of these compounds often starts from a suitable hydrazide precursor.

Furthermore, N-(2-fluorophenyl)-acetamide derivatives have been investigated as potent and selective inhibitors of α-L-fucosidases, with potential applications in the treatment of genetic deficiency disorders. nih.gov The synthesis of such compounds can be envisioned starting from 2-(2-fluorophenyl)acetic acid, the precursor to the title hydrazide.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization

Elucidation of Pharmacophoric Features of Acetohydrazide and Hydrazone Moieties

The hydrazide (-CONHNH₂) and its corresponding hydrazone (-CONH-N=CH-) moieties are central to the biological activities observed in this class of compounds. mdpi.comphytojournal.com The hydrazone linkage, often formed by reacting a hydrazide with an aldehyde or ketone, contains an azomethine group (-NHN=CH-) which is considered a critical pharmacophore. mdpi.comnih.govresearchgate.net

Structurally, the acylhydrazone group (–CO–NH–N=CH–) possesses significant chemical malleability. nih.gov It features an electrophilic carbon atom, a nucleophilic imine nitrogen atom, and an acidic amino nitrogen atom, allowing it to act as both an electrophile and a nucleophile. nih.gov This dual reactivity and the capacity for hydrogen bonding are key to its interactions with biological targets. nih.gov The presence of this linker is a defining characteristic in many biologically active derivatives, connecting two terminal aromatic or heterocyclic units. mdpi.com This structural motif is found in several therapeutic agents, highlighting its importance in drug design. nih.gov

Impact of Aromatic Ring Substitution on Biological Activity

The nature and position of substituents on the phenyl ring of 2-(2-Fluorophenyl)acetohydrazide derivatives play a pivotal role in modulating their biological activity. The electronic properties of these substituents can alter the electron density of the entire molecule, influencing its ability to interact with specific biological targets. mdpi.com

Halogen atoms, such as the fluorine present in the parent compound, are common modifications in medicinal chemistry due to their unique properties. They can influence a compound's lipophilicity, metabolic stability, and electronic character through inductive and resonance effects. mdpi.comnih.gov

Studies on various hydrazone derivatives have shown that halogen substitution can significantly enhance biological effects. For instance, in a series of N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido) acetohydrazide derivatives, compounds substituted with halogens exhibited notable anti-inflammatory activity. nih.gov Similarly, a 4-fluoro substituted derivative of (2-oxobenzoxazoline-3-yl)acetohydrazide was found to be a more potent antiepileptic agent compared to other analogues. nih.gov The electron-withdrawing inductive effect of halogens can alter the electron density of the phenyl ring, which in turn affects how the molecule binds to its target. mdpi.com The specific halogen and its position can lead to variations in efficacy and selectivity, providing a tool for fine-tuning the pharmacological profile. nih.govrsc.org

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic ring is a fundamental strategy in medicinal chemistry to optimize lead compounds. youtube.com EDGs, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density of the aromatic ring, which can enhance the nucleophilicity of the molecule. youtube.comwmich.edu Conversely, EWGs, like nitro (-NO₂) or cyano (-CN), decrease the ring's electron density, making the molecule more electrophilic. mdpi.comyoutube.com

The impact of these groups is highly dependent on the specific biological target. For example, in a series of acetohydrazide pyrazole (B372694) derivatives, the presence of an electron-withdrawing group was found to enhance antimicrobial potential. researchgate.net Likewise, for thieno[2,3-b]pyridines with a phenylacetamide moiety, compounds bearing a cyano group (an EWG) showed significant inhibitory activity against the FOXM1 protein, an effect attributed to changes in the molecule's electronic density and its interaction with key amino acid residues. mdpi.com In contrast, a study on 2-aryl-2-fluoro-cyclopropylamines as tyramine (B21549) oxidase inhibitors found that electron-donating groups on the aryl ring increased inhibitory potency, while electron-withdrawing groups decreased it. nih.gov This highlights that the optimal electronic properties are target-specific.

| Substituent Type | Example Group | General Effect on Phenyl Ring | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Halogen | Fluoro (-F), Chloro (-Cl) | Electron-withdrawing (inductive effect) | Enhanced anti-inflammatory and antiepileptic activity | nih.govnih.gov |

| Electron-Withdrawing Group (EWG) | Cyano (-CN), Nitro (-NO₂) | Decreases electron density | Enhanced antimicrobial and FOXM1 inhibitory activity | mdpi.comresearchgate.net |

| Electron-Donating Group (EDG) | Methyl (-CH₃), Methoxy (-OCH₃) | Increases electron density | Increased tyramine oxidase inhibition | nih.gov |

Modulation of Activity Through Hydrazone and Heterocyclic Derivatization

A primary strategy for modifying the activity of this compound involves its conversion into a wide array of hydrazone derivatives. This is typically achieved by reacting the terminal -NH₂ group of the hydrazide with various aldehydes or ketones. uobaghdad.edu.iq This derivatization not only changes the molecule's steric and electronic properties but also allows for the introduction of new pharmacophoric elements.

Furthermore, the hydrazide-hydrazone scaffold serves as a versatile intermediate for the synthesis of various heterocyclic compounds. uobaghdad.edu.iqchemmethod.com For instance, derivatives of 2-(benzothiazol-2-ylthio) acetohydrazide have been used to create Schiff bases, which are then cyclized to form other heterocyclic systems. chemmethod.com Similarly, N'-(1-(4-(benzylsulfonyl)phenyl)ethylidene)-2-cyanoacetohydrazide has been used as a starting material to synthesize new thiophene, coumarin, and pyrazole derivatives. uobaghdad.edu.iq These heterocyclic rings can introduce new points of interaction with biological targets, leading to novel or enhanced pharmacological activities, including antimicrobial and anticancer effects. rjptonline.org

| Starting Moiety | Reaction / Reagent | Resulting Derivative | Reported Biological Activity | Reference |

|---|---|---|---|---|

| Acetohydrazide | Aromatic Aldehydes/Ketones | Hydrazide-Hydrazone | Antimicrobial, Anti-inflammatory, Anticonvulsant | mdpi.comnih.govnih.gov |

| Hydrazide-Hydrazone | Phenyl isothiocyanate | Diazetidine derivative | Antibacterial | chemmethod.com |

| Hydrazide-Hydrazone | CS₂, (CH₃)₂SO₄ | Thiophene derivative | Anti-inflammatory, Antitumor | uobaghdad.edu.iq |

| Hydrazide-Hydrazone | 2-hydroxybenzaldehyde | Coumarin derivative | Anticancer, Antiviral | uobaghdad.edu.iq |

Development of Hybrid Molecules for Synergistic Therapeutic Effects

A modern approach in drug design involves the creation of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity. This strategy aims to achieve synergistic effects, multi-target activity, or improved pharmacokinetic profiles. The hydrazide-hydrazone linker is an ideal tool for this purpose, covalently connecting different bioactive scaffolds. phytojournal.com

For example, researchers have synthesized hybrid molecules by combining the structural features of the well-known NSAID diclofenac (B195802) with a hydrazone moiety, resulting in new compounds with promising anti-inflammatory effects. nih.gov In another study, the NSAID piroxicam (B610120) was modified to create benzothiazine N-acylhydrazones, which exhibited superior anti-inflammatory and antinociceptive properties compared to the parent drug. nih.gov By starting with a core structure like this compound and reacting it with other biologically active aldehydes, ketones, or acyl groups, it is possible to develop novel hybrid compounds. This approach could potentially combine, for instance, antimicrobial and anti-inflammatory properties in a single molecule, offering a promising avenue for creating therapies with enhanced efficacy and broader applications. uobaghdad.edu.iq

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein.

In the context of hydrazide derivatives, molecular docking simulations have been employed to explore their potential as therapeutic agents. For instance, studies on pyrazolo-pyrimidinones tethered with hydrazide-hydrazones have utilized molecular docking to investigate their binding interactions with anticancer targets like the epidermal growth factor receptor (EGFR). nih.gov These simulations have revealed that specific substitutions on the phenyl ring can significantly influence the binding affinity, with certain derivatives forming stronger and more stable interactions with key amino acid residues, such as MET-A-769, within the erlotinib (B232) binding site of EGFR. nih.gov While a detailed docking study for 2-(2-Fluorophenyl)acetohydrazide is not available, it is plausible that the fluorine substitution at the ortho position of the phenyl ring would influence its binding orientation and affinity within a target protein's active site.

A hypothetical molecular docking study of this compound against a target protein would involve preparing the 3D structure of the ligand and the receptor, defining the binding site, and then using a scoring function to rank the different poses of the ligand in the binding site. The results would be presented in a table format, as shown below for a representative set of hydrazide derivatives from a study on anticancer agents.

Table 1: Example of Molecular Docking Results for Hydrazide Derivatives Against an Anticancer Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | MET793, LYS745 |

| Derivative B | -8.2 | CYS797, ASP855 |

| Derivative C | -7.9 | THR790, GLN791 |

This table is illustrative and based on typical data from studies on related hydrazide compounds.

Pharmacophore Model Generation for Rational Drug Design and Virtual Screening

Pharmacophore modeling is a crucial component of rational drug design and is used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. These models can then be used as 3D queries to screen large chemical databases to identify new compounds with the potential for similar activity.

For the class of 2-(phenylamino)acetohydrazides, a ligand-based pharmacophore model was successfully generated to identify potent inhibitors of eosinophil peroxidase (EPO), an enzyme implicated in chronic inflammatory diseases. nih.gov The model, which typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, was instrumental in screening a database of over four million compounds. This led to the identification of a series of potent EPO inhibitors, with some exhibiting IC50 values in the nanomolar range. nih.gov

A pharmacophore model for this compound and its analogs would likely highlight the importance of the hydrazide moiety for hydrogen bonding interactions and the fluorophenyl ring for hydrophobic and aromatic interactions. The generation of such a model would involve aligning a set of active compounds and extracting the common chemical features that are critical for their biological activity.

Table 2: Common Pharmacophoric Features in Hydrazide-Based Inhibitors

| Pharmacophoric Feature | Description | Potential Role of this compound Moiety |

| Hydrogen Bond Donor | A group that can donate a hydrogen atom to form a hydrogen bond. | The -NH and -NH2 groups of the hydrazide. |

| Hydrogen Bond Acceptor | A group that can accept a hydrogen atom to form a hydrogen bond. | The carbonyl oxygen of the hydrazide. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | The 2-fluorophenyl group. |

| Hydrophobic Group | A nonpolar group that avoids interaction with water. | The phenyl ring. |

This table represents a generalized pharmacophore model for hydrazide-containing compounds.

Quantum Chemical Calculations in Mechanistic Investigations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These calculations can provide valuable insights into molecular geometry, vibrational frequencies, reaction mechanisms, and various spectroscopic properties.

While specific quantum chemical calculations for this compound are not prominent in the literature, studies on similar molecules, such as 2-(2-chlorophenoxy)acetohydrazide, have been performed. These studies often employ Density Functional Theory (DFT) to analyze the molecular structure, vibrational spectra (IR and Raman), and electronic properties like HOMO-LUMO energy gaps. nih.gov For instance, a study on N'-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide involved crystal structure determination and analysis of intermolecular interactions, revealing how molecules are connected by hydrogen bonds to form supramolecular chains. nih.gov

A theoretical investigation of this compound using quantum chemical methods could elucidate the effect of the ortho-fluoro substituent on the molecule's conformation, electronic charge distribution, and reactivity. Such calculations would be crucial for understanding its chemical behavior at a fundamental level.

Table 3: Hypothetical Calculated Properties for this compound

| Property | Calculated Value | Method |

| Dipole Moment | Value | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | Value | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | Value | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Value | DFT/B3LYP/6-311++G(d,p) |

This table is a template for data that would be generated from quantum chemical calculations.

In Silico Screening of Chemical Libraries for Novel Lead Identification

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. techniques-ingenieur.fr This method is cost-effective and can significantly narrow down the number of compounds that need to be tested experimentally.

The hydrazide scaffold is a common feature in many biologically active molecules, and as such, libraries of hydrazide derivatives are often screened to identify new lead compounds. For example, a ligand-based virtual screening of a focused chemical space of alkyl hydrazides led to the identification of novel and potent inhibitors of histone deacetylase 11 (HDAC11). nih.govchemrxiv.org The screening process typically involves using a pharmacophore model or a docking protocol to filter a large database of compounds, followed by experimental validation of the top-scoring hits. nih.govchemrxiv.org

An in silico screening campaign to identify novel applications for this compound or to discover new bioactive derivatives would involve screening a library of related compounds against various biological targets. The hits from such a screen could then be synthesized and tested in vitro to validate the computational predictions.

Table 4: Example of a Virtual Screening Workflow

| Step | Description |

| 1. Library Preparation | A diverse library of this compound analogs is compiled. |

| 2. Target Selection | A biological target of interest (e.g., an enzyme or receptor) is chosen. |

| 3. Screening Method | A pharmacophore model or molecular docking protocol is used to screen the library. |

| 4. Hit Selection | Compounds with the best scores or fit to the model are selected as "hits". |

| 5. Experimental Validation | The selected hits are synthesized and tested in biological assays. |

This table outlines the general steps involved in an in silico screening process.

Preclinical Development and Toxicological Considerations

In Vitro Biological Assay Methodologies

In vitro assays are fundamental to early-stage drug development, offering a controlled environment to assess the direct effects of a compound on biological systems at the cellular and molecular levels.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

Cell viability assays are crucial for determining the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Methodology: In this assay, metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer. A decrease in signal indicates a reduction in cell viability, suggesting potential cytotoxicity of the test compound.

Illustrative Data Interpretation: The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC50). While specific IC50 values for 2-(2-Fluorophenyl)acetohydrazide are not documented, studies on other novel hydrazone derivatives have determined IC50 values against various cell lines, demonstrating the utility of this assay in evaluating the anticancer potential of this chemical class.

| Cell Line | Illustrative IC50 (µM) |

| Human Lung (A549) | 2.84 - 8.55 |

| Human Breast (MCF-7) | 4.13 - 7.84 |

| Human Colon (HCT116) | 3.47 |

| Note: This table presents illustrative data from studies on various hydrazone derivatives to demonstrate the type of results generated from MTT assays. |

Enzyme Activity Inhibition Assays (e.g., ADP-Glo Kinase Assay)

To investigate the mechanism of action, enzyme inhibition assays are employed to determine if a compound can selectively modulate the activity of specific enzymes, such as kinases, which are pivotal in cellular signaling pathways.

Methodology: The ADP-Glo Kinase Assay is a luminescent, homogeneous assay designed to measure the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during a kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. An inhibitor would reduce the signal.

Illustrative Data Interpretation: The potency of an inhibitor is quantified by its IC50 value, the concentration required to reduce enzyme activity by 50%. This allows for the screening and characterization of compounds that may target specific enzymatic pathways.

| Kinase Target | Illustrative IC50 (µM) |

| PI3K | 0.5 - 2.0 |

| mTOR | 0.8 - 3.5 |

| COX-2 | 0.06 - 0.09 nih.gov |

| Note: This table shows example data for illustrative purposes, reflecting typical results from enzyme inhibition screening of small molecules. |

Antimicrobial Susceptibility Testing (e.g., Minimal Inhibitory Concentration, Minimal Bactericidal Concentration)

The evaluation of a compound's ability to inhibit or kill microbial growth is essential for developing new anti-infective agents.

Methodology: Antimicrobial susceptibility is commonly determined using broth microdilution methods to establish the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC).

Minimal Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com It is determined by exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. mdpi.com

Minimal Bactericidal Concentration (MBC): Following the MIC test, the MBC is determined by subculturing the contents of the wells that show no visible growth onto agar (B569324) plates. The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum, indicating a bactericidal (killing) effect. nih.govnih.gov

Research Findings on Related Hydrazide-Hydrazone Derivatives: While specific data for this compound is limited, numerous studies have highlighted the antimicrobial potential of the broader hydrazide-hydrazone class. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net For instance, certain novel dodecanoic acid hydrazide-hydrazones demonstrated notable activity, particularly those with chloro and nitro substituents. mdpi.com Similarly, some isonicotinic acid hydrazide-hydrazones exhibited very strong activity against Gram-positive bacteria, with MIC values as low as 1.95 µg/mL. nih.govnih.gov

| Bacterial Strain | Compound Type | Illustrative MIC (µg/mL) | Reference |

| Staphylococcus aureus | Isonicotinic Acid Hydrazide-Hydrazone | 1.95 - 7.81 | nih.gov |

| Bacillus subtilis | Lactic Acid Hydrazide-Hydrazone | 64 - 128 | nih.gov |

| Escherichia coli | Pyrimidine Hydrazide-Hydrazone | 12.5 | nih.gov |

| Pseudomonas aeruginosa | Benzimidazole Hydrazone | 0.19 - 0.22 | researchgate.net |

| Note: This table presents published data for various hydrazide-hydrazone derivatives to illustrate the antimicrobial potential within this class of compounds. |

In Vivo Efficacy Assessment in Relevant Animal Models

In vivo studies in animal models are the next step to validate the therapeutic potential observed in vitro, providing data on efficacy and behavior of the compound in a complex biological system.

Inflammatory Models (e.g., Carrageenan-Induced Paw Edema Model)

The carrageenan-induced paw edema model is a standard and highly reproducible preclinical assay for evaluating the acute anti-inflammatory activity of novel compounds. nih.govresearchgate.netscilit.comconsensus.appmdpi.com

Methodology: In this model, a localized, acute inflammation is induced by injecting a small amount of carrageenan, an irritating polysaccharide, into the sub-plantar tissue of a rodent's hind paw. This injection triggers the release of inflammatory mediators, leading to measurable edema (swelling). The test compound is administered prior to the carrageenan injection. The degree of swelling is measured at various time points using a plethysmometer, and the percentage of edema inhibition by the compound is calculated by comparing the increase in paw volume to that of a control group treated only with carrageenan. nih.gov

Research Findings on Related Hydrazide Derivatives: Studies on related hydrazide and hydrazone derivatives have demonstrated significant anti-inflammatory effects in this model. For example, N-pyrrolylcarbohydrazide showed dose-dependent reductions in paw edema in rats, with significant effects observed at the 2nd and 3rd hours post-carrageenan injection. nih.govresearchgate.net Another study on novel phenoxyacetic acid derivatives also reported significant reductions in paw weight gain, with some compounds showing efficacy comparable to the standard drug celecoxib. nih.gov

| Compound Type | Dose (mg/kg) | Time (hours) | Illustrative Edema Inhibition (%) |

| N-pyrrolylcarbohydrazide | 20 | 2 | 25 - 35 |

| N-pyrrolylcarbohydrazide | 40 | 3 | 40 - 50 |

| Pyrrole (B145914) Hydrazone Derivative | 20 | 4 | 45 - 55 nih.gov |

| Note: This table presents published data for related hydrazide derivatives to illustrate potential anti-inflammatory activity. |

Infection Models

To confirm the antimicrobial efficacy observed in vitro, in vivo infection models are essential. These models help determine if a compound can effectively treat an infection in a living organism.

Methodology: A common approach is the murine systemic infection model. In this model, mice are infected with a lethal or sublethal dose of a pathogenic bacterium, such as Staphylococcus aureus or Escherichia coli. Following infection, the animals are treated with the test compound. Efficacy is evaluated by monitoring survival rates over a period of several days. Other endpoints can include determining the bacterial load in key organs (e.g., spleen, liver, kidneys) by homogenizing the tissues and plating dilutions to count colony-forming units (CFUs). A significant reduction in mortality or bacterial burden compared to an untreated control group indicates in vivo efficacy of the antimicrobial agent.

Cancer Xenograft Models

Information regarding the evaluation of this compound in cancer xenograft models is not available in the public domain. Preclinical studies utilizing such models are crucial for determining the in vivo efficacy of a compound against tumor growth and are a standard component of drug development. The absence of this data indicates that the compound may not have been advanced to this stage of testing or that the results of such studies have not been published.

Preliminary Toxicity Screening and Safety Profiling

Initial toxicological assessments are fundamental to identifying potential liabilities of a new chemical entity. These screenings help to establish a preliminary safety profile and guide further development.

No specific data from acute toxicity studies, such as the Zebrafish Embryo Acute Toxicity Test, for this compound have been reported in publicly accessible scientific literature. This type of study is instrumental in determining the potential for acute lethal effects and developmental toxicity, offering a rapid and ethical method for preliminary safety assessment. youtube.comtpi.tv The zebrafish model is widely used due to the high genetic homology with humans and the transparency of the embryos, which allows for detailed observation of developmental processes. nih.govfrontiersin.org

There is no publicly available information on the cytotoxic effects of this compound on normal, non-cancerous cell lines. Cytotoxicity assays are essential for determining the general toxicity of a compound at the cellular level and its potential to harm healthy tissues. These studies often involve exposing various normal cell lines to the compound and measuring cell viability to establish a concentration at which the compound becomes toxic.

Data from ulcerogenicity assessments for this compound are not available. This type of study is particularly important for compounds that may be administered orally and have the potential to cause gastrointestinal irritation or ulceration. The assessment typically involves in vivo models to examine the direct effects of the compound on the gastric mucosa.

Future Perspectives and Emerging Research Directions

Exploration of Novel Molecular Targets and Pathways

The hydrazide moiety is a key feature in numerous biologically active compounds, which exhibit a wide spectrum of activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govtpcj.orgresearchgate.net The future exploration of 2-(2-Fluorophenyl)acetohydrazide will likely focus on screening it against a variety of molecular targets known to be modulated by structurally related hydrazide and hydrazone derivatives.

Research into this chemical class has identified several promising enzymatic targets. For instance, various hydrazide derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO), which is relevant for treating neurological disorders, and cyclooxygenase (COX), a key target in inflammation. nih.govnih.govhygeiajournal.com More recently, histone deacetylases (HDACs) and urease have also emerged as important targets for hydrazide-based inhibitors in the context of cancer and bacterial infections, respectively. nih.govacs.orgacs.org In the realm of infectious diseases, derivatives have been shown to target enzymes essential for pathogen survival, such as DNA gyrase B. mdpi.com Furthermore, a closely related N-phenyl acetamide (B32628) structure containing a 2-fluorophenyl group has demonstrated potent and selective inhibition of α-L-fucosidases, suggesting a potential role in managing genetic deficiency disorders. nih.gov

The exploration for this compound would involve systematic screening against these and other targets to uncover its unique activity profile, potentially leading to novel therapeutic applications.

Table 1: Potential Molecular Targets for Hydrazide Derivatives and Future Exploration for this compound

| Potential Molecular Target | Associated Therapeutic Area | Relevance for this compound Exploration |

|---|---|---|

| Monoamine Oxidase (MAO) | Neurological Disorders (e.g., Depression, Epilepsy) | Investigation as a potential anticonvulsant or antidepressant agent. nih.govhygeiajournal.com |

| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | Screening for anti-inflammatory properties. nih.gov |

| Urease | Bacterial Infections (e.g., H. pylori) | Evaluation for antibacterial activity via urease inhibition. nih.govacs.org |

| Histone Deacetylases (HDACs) | Oncology | Assessment of antiproliferative activity against cancer cell lines. acs.org |

| α-L-Fucosidases | Genetic Disorders (e.g., Fucosidosis) | Exploring inhibitory activity based on findings for similar fluorinated compounds. nih.gov |

| Bacterial DNA Gyrase | Bacterial Infections | Screening for broad-spectrum antibacterial activity. mdpi.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Investigation as a potential agent for neurodegenerative disease. acs.org |

Development of Advanced Drug Delivery Systems for Enhanced Bioavailability and Specificity

A significant hurdle for many promising new chemical entities is achieving adequate bioavailability and targeted delivery to the site of action. Advanced drug delivery systems (DDS) offer a powerful strategy to overcome these limitations. sigmaaldrich.com For a molecule like this compound, whose physicochemical properties are yet to be fully characterized in a biological context, future research into formulation and delivery will be paramount.

Modern DDS platforms such as polymeric nanoparticles, liposomes, and hydrogels are designed to encapsulate therapeutic agents, protecting them from premature degradation and enabling controlled or targeted release. astrazeneca.commdpi.com For instance, encapsulating the compound within nanoparticles could improve the solubility of hydrophobic derivatives, prolong circulation time, and potentially target specific tissues by functionalizing the nanoparticle surface with targeting ligands. sigmaaldrich.com Biodegradable polymers like PLGA (poly lactic-co-glycolic acid) can be formulated into particles that release their cargo over extended periods, which could be advantageous for chronic conditions. astrazeneca.com Injectable hydrogels represent another frontier, offering minimally invasive administration and localized drug release for targeted treatments. mdpi.com The future development of this compound will benefit from exploring these technologies to optimize its therapeutic index, maximizing efficacy while minimizing potential off-target effects.

Strategies for Clinical Translation and Addressing Associated Challenges

The path from a promising laboratory compound to a clinically approved therapeutic is fraught with challenges. For hydrazide-containing compounds, a key consideration is their metabolic fate. Hydrazine (B178648) derivatives can be metabolized by various enzymes, including cytochrome P450 and peroxidases, which can lead to the formation of reactive free radical species. nih.gov This metabolic activation is a potential source of toxicity, such as hepatotoxicity, and represents a significant hurdle that must be thoroughly investigated and mitigated for the clinical translation of this compound.

Another major challenge driving the development of new agents is the rise of drug resistance, particularly in the fields of antimicrobials and oncology. nih.govwisdomlib.org A core strategy for advancing this compound will be to position it against resistant strains or cancers, where it may offer a novel mechanism of action.

Successfully navigating these challenges requires a proactive and strategic approach, as outlined in the table below.

Table 2: Potential Challenges and Strategic Approaches for the Clinical Translation of this compound

| Potential Challenge | Strategic Approach for Mitigation |

|---|---|

| Metabolic Instability and Potential Toxicity | Conduct comprehensive in vitro and in vivo metabolic profiling to identify major metabolites and enzymatic pathways involved. nih.gov |

| Formation of Reactive Metabolites | Utilize structural modifications (medicinal chemistry) to block metabolic "hotspots" or design prodrugs that bypass problematic metabolic routes. |

| Poor Pharmacokinetic Profile | Employ advanced drug delivery systems (as discussed in 7.2) to improve bioavailability, stability, and distribution. sigmaaldrich.comastrazeneca.com |

| Emergence of Drug Resistance | Screen the compound against a panel of drug-resistant pathogens or cancer cell lines to identify specific areas of efficacy. nih.govwisdomlib.org |

| Undefined Efficacy and Safety Window | Perform extensive preclinical studies to establish a clear dose-response relationship and identify a therapeutic window before initiating clinical trials. |

Integration with Systems Biology and Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the therapeutic potential and risks of this compound, future research must move beyond single-target interactions and embrace a holistic, systems-level perspective. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for achieving a comprehensive mechanistic elucidation.

These high-throughput methods can generate vast datasets to map the global cellular response to the compound. For example, proteomics can be used to perform thermal proteome profiling or chemical proteomics to identify direct protein targets and off-targets within the cell. Transcriptomics (e.g., RNA-Seq) can reveal how the compound alters gene expression, highlighting the downstream signaling pathways that are modulated. This could confirm the engagement of a hypothesized target, like MAO or HDACs, and uncover previously unknown pathways affected by the compound.

Metabolomics is particularly crucial for a hydrazide derivative. It can provide a detailed snapshot of the compound's biotransformation, identifying its metabolites in various biological matrices and helping to pinpoint potential toxic byproducts, directly addressing the key challenge of hydrazine metabolism. nih.gov By integrating these different omics layers, researchers can build comprehensive models of the compound's mechanism of action and toxicity, facilitating a more rational and informed path toward clinical development.

Table 3: Application of Omics Technologies in Future Research of this compound

| Omics Technology | Potential Application | Expected Outcome |

|---|---|---|

| Proteomics | Target identification and validation using techniques like chemical proteomics. | Unbiased identification of direct binding partners and off-targets, confirming the mechanism of action. |

| Transcriptomics | Analysis of global gene expression changes in cells or tissues upon treatment. | Elucidation of affected signaling pathways and cellular responses downstream of target engagement. |

| Metabolomics | Profiling of endogenous and drug-derived metabolites in biological fluids and tissues. | Characterization of the compound's metabolic fate and identification of potentially toxic byproducts. nih.gov |

| Systems Biology | Integration of multi-omics datasets into computational models. | A holistic understanding of the drug's effect on cellular networks, predicting efficacy and potential adverse effects. |

Q & A

Basic: What are the common synthetic routes for 2-(2-Fluorophenyl)acetohydrazide derivatives, and how are intermediates characterized?

Answer:

this compound derivatives are typically synthesized via condensation reactions. A standard method involves refluxing hydrazine hydrate with ester precursors (e.g., ethyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) in propan-2-ol to form the acetohydrazide core . Subsequent reactions with aromatic or heterocyclic aldehydes in acetic acid yield Schiff base derivatives. Characterization employs elemental analysis (CHNS) , ¹H-NMR for structural confirmation, and chromatographic mass spectrometry to verify purity and molecular ion peaks . For triazole-containing derivatives, X-ray crystallography is used to resolve complex structures .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound derivatives?

Answer:

Key techniques include:

- ¹H-NMR : Identifies proton environments, such as hydrazide NH peaks (~9–10 ppm) and aromatic protons from fluorophenyl groups .

- FTIR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and N–H stretching (~3200–3400 cm⁻¹) vibrations .

- Mass Spectrometry (MS) : Detects molecular ion peaks and fragmentation patterns, critical for verifying molecular weight and substituent effects .

- Elemental Analysis : Validates empirical formulas, particularly for nitrogen and sulfur content in triazole-thioacetohydrazide hybrids .

Basic: How are preliminary biological activities of this compound derivatives evaluated?

Answer:

Initial screening often includes:

- Antimicrobial Testing : Agar diffusion assays against bacterial strains (e.g., E. coli, Xanthomonas campestris) to measure inhibition zones .

- Antiviral Assays : Virustatic effects are quantified via IC₅₀ values. For example, fluorophenyl-coumarin hybrids showed IC₅₀ = 8.5–10.7 µg/mL against Hepatitis A virus (HAV) using adsorption and replication inhibition assays .

- Antioxidant Screening : DPPH radical scavenging and reducing power assays to identify compounds with radical-neutralizing capacity .

Advanced: How do structural modifications influence the biological activity of this compound derivatives?

Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., 4-chlorobenzylidene) enhances antiviral activity by stabilizing Schiff base interactions with viral proteins . Conversely, bulky substituents (e.g., 2,4-dimethylbenzylidene) reduce actoprotective efficacy in fatigue models, likely due to steric hindrance .

- Triazole Hybrids : The 1,2,4-triazole core improves pharmacokinetic properties, with thioether linkages enhancing lipophilicity and membrane permeability .

- Coumarin Moieties : Conjugation with coumarin increases antioxidant and anticancer activity by enabling π-π stacking with DNA or enzyme active sites .

Advanced: What experimental designs are used to evaluate the antiviral mechanisms of this compound derivatives?

Answer:

- HAV Replication Assays : Compounds are tested at varying concentrations (1–100 µg/mL) in infected cell cultures. Viral load reduction is measured via RT-PCR, and selectivity indices (TI = IC₅₀/CC₅₀) are calculated to assess therapeutic windows .

- Time-of-Addition Studies : Differentiate between adsorption inhibition (pre-treatment) and replication suppression (post-infection treatment) .

Advanced: How is thermal stability analyzed for triazinylacetohydrazides, and what decomposition mechanisms are observed?

Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Td) and residual mass under nitrogen/air. For example, triazinylacetohydrazides show Td > 200°C, with oxidative decomposition yielding CO₂ and NH₃ .

- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions. Coupled with FTIR, it elucidates degradation pathways, such as cleavage of the hydrazide bond or triazole ring fragmentation .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar derivatives?

Answer:

- Structure-Activity Relationship (SAR) Modeling : Quantitative SAR (QSAR) identifies physicochemical descriptors (e.g., logP, polar surface area) correlating with activity. For instance, lower logP values in 4-chlorobenzylidene derivatives correlate with higher actoprotective efficacy compared to nitro-substituted analogs .

- Dose-Response Curves : Re-evaluating IC₅₀ values across multiple cell lines (e.g., C6 glioma vs. NIH3T3 fibroblasts) clarifies selectivity and toxicity thresholds .

- Crystallographic Studies : Resolving X-ray structures of ligand-target complexes (e.g., triazole derivatives with kinase enzymes) explains steric or electronic mismatches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.